N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride
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Overview
Description
N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxybenzyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidin-3-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, resulting in a benzylpiperidine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Hydroxybenzylpiperidin-3-amine hydrochloride.
Reduction: Benzylpiperidin-3-amine hydrochloride.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidin-3-amine hydrochloride: Lacks the methoxy group, resulting in different binding properties and pharmacological effects.
N-(4-Hydroxybenzyl)piperidin-3-amine hydrochloride: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
N-(4-Methylbenzyl)piperidin-3-amine hydrochloride: Features a methyl group instead of a methoxy group, affecting its chemical and pharmacological properties.
Uniqueness
N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]piperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-16-13-6-4-11(5-7-13)9-15-12-3-2-8-14-10-12;/h4-7,12,14-15H,2-3,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDVNKHDYVRPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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